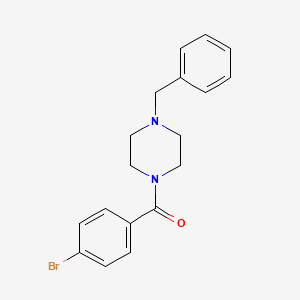
3-(3-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide
Descripción general
Descripción
3-(3-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide, also known as NPTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(3-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide in cancer cells involves the induction of apoptosis through the activation of caspase-3 and the inhibition of the NF-κB pathway. The compound has also been shown to inhibit the activity of topoisomerase IIα, a key enzyme involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. The compound has also been shown to inhibit the migration and invasion of cancer cells, suggesting potential antimetastatic effects. Additionally, this compound has been shown to exhibit low toxicity in normal cells, indicating potential selectivity towards cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has several advantages for lab experiments, including its potent cytotoxicity against cancer cells, low toxicity towards normal cells, and potential selectivity towards cancer cells. However, the compound has several limitations, including its limited solubility in aqueous solutions and potential instability in biological environments.
Direcciones Futuras
There are several potential future directions for the research on 3-(3-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide, including the development of more efficient synthesis methods, the investigation of its mechanism of action in more detail, and the exploration of its potential applications in other fields, such as imaging and drug delivery. Additionally, the development of this compound derivatives with improved properties, such as solubility and stability, could lead to the development of more effective anticancer agents.
Aplicaciones Científicas De Investigación
3-(3-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has been extensively studied for its potential applications as an anticancer agent, fluorescent probe, and enzyme inhibitor. The compound has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been used as a fluorescent probe for the detection of cysteine and glutathione in biological samples. The compound has also been studied as an inhibitor of various enzymes, including acetylcholinesterase and carbonic anhydrase.
Propiedades
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-17(10-9-13-5-4-8-15(11-13)21(23)24)20-18-19-16(12-25-18)14-6-2-1-3-7-14/h1-12H,(H,19,20,22)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGASUNKGMBETEB-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-1,4-phenylenebis[N-(phenylsulfonyl)butanamide]](/img/structure/B3567600.png)
![N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]dibenzenesulfonamide](/img/structure/B3567603.png)
![4-{butyryl[(4-methylphenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B3567608.png)
![2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B3567611.png)
![4-[acetyl(phenylsulfonyl)amino]-2,6-dibromophenyl acetate](/img/structure/B3567626.png)
![4-[butyryl(phenylsulfonyl)amino]-2,6-dichlorophenyl butyrate](/img/structure/B3567630.png)
![N,N'-1,4-phenylenebis{N-[(4-methylphenyl)sulfonyl]butanamide}](/img/structure/B3567638.png)
![2,6-dibromo-4-[butyryl(phenylsulfonyl)amino]phenyl butyrate](/img/structure/B3567641.png)
![N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)butanamide]](/img/structure/B3567644.png)
![4-[butyryl(2-naphthylsulfonyl)amino]-2-chlorophenyl butyrate](/img/structure/B3567647.png)


![2-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B3567672.png)
![4-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate](/img/structure/B3567688.png)
